molecular formula C13H9N5O3S B11487854 6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one

6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one

Cat. No.: B11487854
M. Wt: 315.31 g/mol
InChI Key: NVLBJDLOOFVAIZ-UHFFFAOYSA-N
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Description

6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. This can be achieved through the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The triazole ring is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves the formation of the dihydropyridazinone core through a condensation reaction with suitable reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a benzodioxole moiety, a triazole ring, and a dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H9N5O3S

Molecular Weight

315.31 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H9N5O3S/c19-11-4-2-8(14-15-11)12-16-17-13(22)18(12)7-1-3-9-10(5-7)21-6-20-9/h1-5H,6H2,(H,15,19)(H,17,22)

InChI Key

NVLBJDLOOFVAIZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=NNC(=O)C=C4

Origin of Product

United States

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